(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C29H25N3O2S2 |
|---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H25N3O2S2/c1-19-16-24(34-3)14-15-25(19)27-22(18-31(30-27)23-12-8-5-9-13-23)17-26-28(33)32(29(35)36-26)20(2)21-10-6-4-7-11-21/h4-18,20H,1-3H3/b26-17- |
InChI Key |
QTVVYXBVHQAIHD-ONUIUJJFSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazolidinone intermediates, followed by their condensation under specific conditions to form the final product. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
Synthesis and Characterization
The synthesis typically involves the condensation of appropriate precursors to form the thiazolidinone scaffold. Characterization is often performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure and purity.
- Mass Spectrometry (MS) : Used to confirm the molecular weight.
- Infrared (IR) Spectroscopy : Helps in identifying functional groups present in the compound.
Anticancer Activity
Recent studies have indicated that compounds similar to (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one exhibit significant anticancer properties. For example, derivatives of thiazolidinones have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study :
A study published in Molecules demonstrated that thiazolidinone derivatives could effectively inhibit the proliferation of breast cancer cells through modulation of apoptosis pathways .
Anti-inflammatory Properties
Thiazolidinones are also recognized for their anti-inflammatory effects. The compound has been tested for its ability to reduce inflammation markers in vitro and in vivo.
Case Study :
Research has shown that certain thiazolidinone derivatives can significantly lower levels of pro-inflammatory cytokines in animal models of inflammation, suggesting potential therapeutic applications for conditions like arthritis .
Pharmacological Investigations
The compound's potential as a pharmacological agent is under investigation through various preclinical studies focusing on its mechanism of action, bioavailability, and therapeutic efficacy.
Toxicity and Safety Profile
Safety assessments are crucial for any potential therapeutic agent. Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, comprehensive toxicological evaluations are necessary before clinical applications can be considered.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Bioactivity and Pharmacological Profiles
- Antimicrobial Activity : Thiazolidin-4-one derivatives like 3-(1-phenylethyl)-2-thioxothiazolidin-4-one () exhibit broad-spectrum antimicrobial properties. The target compound’s 4-methoxy-2-methylphenyl group may enhance membrane permeability compared to simpler phenyl substituents .
- Electroluminescent Applications: Pyrazoline-thiazolidinone hybrids (e.g., ) demonstrate electroluminescence due to extended π-conjugation. The target compound’s methoxy group could alter electron-donating capacity, affecting such applications .
Table 2: Bioactivity Comparison
Computational and In Silico Comparisons
- Similarity Indexing: Using Tanimoto coefficients (), the target compound shares ~60–70% structural similarity with pyrazole-thiazolidinone hybrids. Substituents like the 4-methoxy group contribute to unique pharmacophore features .
- QSAR Models : Molecular docking studies () suggest that the phenylethyl chain enhances binding to hydrophobic pockets in enzyme targets, a trait shared with analogues like 3-phenethyl-2-thioxothiazolidin-4-one .
Biological Activity
The compound (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article synthesizes available literature to provide a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and structure-activity relationships.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives are known for their broad spectrum of biological activities such as:
- Antioxidant
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antidiabetic
These compounds often exhibit multitarget activity due to their structural versatility, allowing modifications that enhance their pharmacological profiles .
The biological activity of thiazolidin-4-one derivatives is attributed to various mechanisms:
- Antioxidant Activity : These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.
- Anticancer Activity : Thiazolidin-4-one derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
- Anti-inflammatory Effects : They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), potentially providing relief in inflammatory conditions .
- Antimicrobial Properties : Many derivatives exhibit activity against a range of bacteria and fungi by disrupting cellular processes or inhibiting synthesis pathways .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is significantly influenced by their substituents. For instance:
| Substituent Type | Biological Activity | Reference |
|---|---|---|
| Methoxy groups | Enhanced anticancer properties | |
| Aromatic rings | Increased antimicrobial efficacy | |
| Alkyl chains | Improved anti-inflammatory effects |
The presence of specific functional groups can enhance binding affinity to biological targets, leading to increased potency.
Anticancer Activity
A study evaluated the anticancer potential of a series of thiazolidin-4-one derivatives against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM across different lines, indicating its potential as a chemotherapeutic agent .
Antimicrobial Efficacy
In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL, suggesting strong antimicrobial properties .
Q & A
Q. Key Considerations :
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Schiff Base Formation | Ethanol, reflux, AcOH | 85–90 | |
| Cyclization | Ethanol, 65°C, 4 h | 70–80 |
Basic: How can the purity and structural integrity of the compound be confirmed post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- IR Spectroscopy : Confirm thioxo (C=S) stretch at ~1250 cm⁻¹ and carbonyl (C=O) at ~1720 cm⁻¹ .
- NMR :
- X-ray Crystallography : Resolve stereochemistry (e.g., Z-configuration of methylidene group) and confirm dihedral angles between aromatic rings .
Example : In related thiazolidinones, the SH proton in thioxo groups resonates at δ 10.04 ppm (¹H NMR, DMSO-d₆) .
Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in antimicrobial studies?
Methodological Answer:
Derivatization : Synthesize analogs with substituent variations (e.g., halogen, methoxy, or nitro groups) on the phenyl or pyrazole rings. For example:
Biological Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) assays. Correlate logP values (lipophilicity) with activity trends .
Computational Modeling : Perform molecular docking (e.g., with Staphylococcus FabI enzyme) to identify key binding interactions .
Critical Note : Contradictions in activity data may arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion). Validate results using orthogonal methods like time-kill assays .
Advanced: How can computational methods like DFT aid in understanding the electronic properties of this compound?
Methodological Answer:
- DFT Calculations :
- UV-Vis Spectroscopy : Simulate electronic transitions (TD-DFT) and correlate with experimental λmax values (e.g., 320–350 nm for π→π* transitions) .
Case Study : DFT analysis of a similar thiazolidinone revealed intramolecular charge transfer between the pyrazole and thioxo groups, explaining its redox behavior .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Purity Verification : Re-analyze disputed batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% purity required .
Assay Standardization :
- Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC assays .
- Include positive controls (e.g., ciprofloxacin) to calibrate potency.
Orthogonal Assays : Confirm antimicrobial activity with both broth microdilution and live/dead cell imaging .
Example : A 2023 study resolved discrepancies in antifungal activity by identifying pH-dependent solubility as a confounding factor .
Advanced: What are the best practices for characterizing tautomeric forms of this compound?
Methodological Answer:
- Variable Temperature NMR : Monitor thione (C=S) ↔ thiol (SH) tautomerism by tracking SH proton signals at 25–80°C .
- X-ray Diffraction : Resolve tautomeric preference in solid state. For example, thione forms dominate in crystalline structures due to hydrogen bonding .
- Theoretical Studies : Compare tautomer stability using Gibbs free energy calculations (DFT) .
Key Finding : Thione tautomers are typically 5–10 kcal/mol more stable than thiol forms in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
